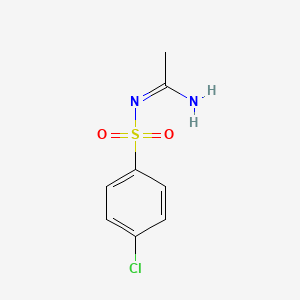

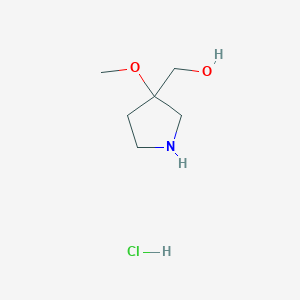

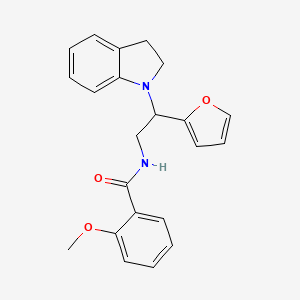

![molecular formula C17H21N3O4 B2497883 2-[2-[(1-氰基环己基)氨基]-2-氧代乙氧基]-4-甲氧基苯甲酰胺 CAS No. 1223728-70-8](/img/structure/B2497883.png)

2-[2-[(1-氰基环己基)氨基]-2-氧代乙氧基]-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide" often involves multi-step reactions, including cycloaddition, Ugi reactions, and acylation. For instance, cyclohexyl or benzyl isocyanide undergoes Ugi reactions to yield complex adducts, indicative of the intricate synthetic routes possible for such compounds (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds showcases a diversity of interactions and conformations. For example, N-3-hydroxyphenyl-4-methoxybenzamide's structure was elucidated through X-ray diffraction and DFT calculations, revealing the effects of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be highlighted by examining their reaction under various conditions. For instance, the novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction, demonstrating the complex reactivity and potential for selectivity based on environmental conditions (Palmer et al., 1995).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure significantly influence the practical applications and handling of these compounds. Research on similar benzamide derivatives provides insights into these aspects, showcasing how variations in structure affect physical properties (Abdulla et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for understanding the application scope of these compounds. The Rh(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides and 4-diazoisochroman-3-imines showcases innovative routes to derive complex structures, highlighting the versatile chemical properties of benzamide derivatives (Li et al., 2019).

科学研究应用

核苷改进合成技术

在核苷中使用3-甲氧基-4-苯氧基苯甲酰基团进行氨基保护已经显示出显著的选择性和稳定性优势,特别是在受控条件下对2'-去氧胞苷的影响。该方法通过磷酸三酯方法在固相支持上提供了稳定和选择性的合成寡脱氧核糖核苷酸的途径,最大限度地减少了去嘌呤作用,并由于保护基的高脂溶性而提供了更温和的去保护条件 (R. Mishra & K. Misra, 1986)。

新型环二肽脲合成

通过Ugi反应后与乙醇钠反应,合成了3-羟基-6-氧代[1,2,4]三唑-1-基丙氨酰胺,形成了一类新型环二肽脲,这种方法产生的化合物由芳基甘氨酸和丙氨酸衍生物通过脲基连接,为伪肽类化合物的设计开辟了新的途径 (M. Sañudo, S. Marcaccini, S. Basurto, & T. Torroba, 2006)。

细胞毒素开发中的还原化学

新型生物还原药物5-[N,N-双(2-氯乙基)氨基]-2,4-二硝基苯甲酰胺对缺氧细胞表现出选择性毒性,归因于其硝基团在氧气抑制的酶促还原作用下转化为胺基或羟胺基。这种还原化学有助于产生更具细胞毒性的衍生物,突显了了解还原机制在开发缺氧选择性细胞毒素中的重要性 (B. Palmer, P. V. van Zijl, W. Denny, & W. Wilson, 1995)。

新化合物的抗叶酸特性

合成了5,10-乙烷-5,10-二脱氨基甲叶酸并评估其对DHFR和L1210细胞生长的抑制作用,显示出与甲氧苄胺相当的效力,同时对于进入L1210细胞具有传输优势。这项研究指出了新型脱氨基甲叶酸类似物在癌症治疗中的潜力,需要进一步研究其疗效和传输机制 (J. Degraw, P. H. Christie, W. T. Colwell, & F. M. Sirotnak, 1992)。

属性

IUPAC Name |

2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-23-12-5-6-13(16(19)22)14(9-12)24-10-15(21)20-17(11-18)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYJENGESWBKRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N)OCC(=O)NC2(CCCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

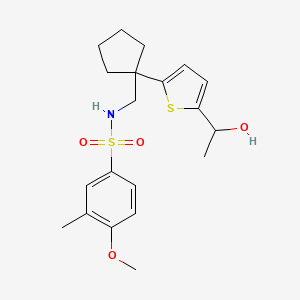

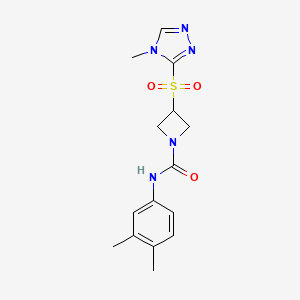

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)

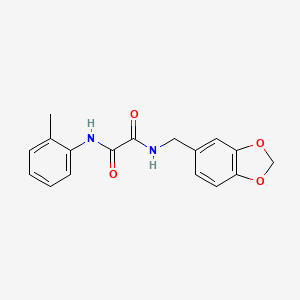

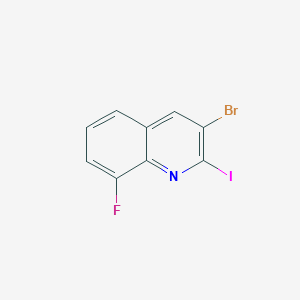

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

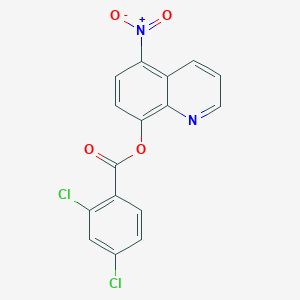

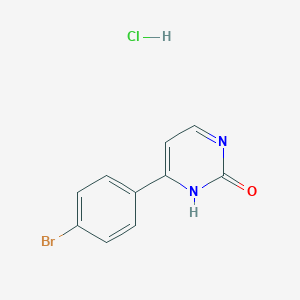

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)

![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)